molecular formula C17H22N4O2 B11924445 Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate

Cat. No.: B11924445
M. Wt: 314.4 g/mol
InChI Key: FXCHRPGMDVFZBO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate: is a chemical compound that features a quinazoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a scaffold for the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for the synthesis of various industrial products .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinazoline moiety, which imparts specific biological activities and chemical reactivity. This distinguishes it from other piperazine derivatives that may lack the quinazoline functionality .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl 4-quinazolin-4-ylpiperazine-1-carboxylate

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15-13-6-4-5-7-14(13)18-12-19-15/h4-7,12H,8-11H2,1-3H3

InChI Key

FXCHRPGMDVFZBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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